![molecular formula C40H54N10Na4O34P4 B13861753 tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate” is a complex organic molecule. It is characterized by multiple phosphate groups and a purine base, suggesting it may be related to nucleotides or nucleotide analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis. Key steps may include:
Formation of the purine base: This involves the synthesis of the 6-aminopurin-9-yl group.
Glycosylation: Attachment of the purine base to a sugar moiety (oxolan-2-yl).
Phosphorylation: Introduction of phosphate groups through phosphorylation reactions.
Esterification: Formation of ester bonds with carboxybutanoyloxy groups.
Industrial Production Methods
Industrial production would likely involve large-scale organic synthesis with optimization for yield and purity. Techniques such as column chromatography, crystallization, and high-performance liquid chromatography (HPLC) may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the phosphate groups or the purine base.
Substitution: Nucleophilic substitution reactions may occur at the phosphate groups or ester bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines.
Major Products
The major products of these reactions would depend on the specific conditions but could include various phosphorylated or dephosphorylated derivatives, oxidized purine bases, and substituted esters.
Scientific Research Applications
Chemistry
Nucleotide analogs: The compound may be used as a nucleotide analog in chemical research.
Enzyme studies: It could be used to study enzyme interactions with nucleotides.
Biology
DNA/RNA synthesis: The compound may be involved in the synthesis or modification of DNA/RNA.
Cell signaling: It could play a role in cell signaling pathways involving nucleotides.
Medicine
Antiviral agents: Nucleotide analogs are often used as antiviral agents.
Cancer research: The compound may be studied for its potential in cancer treatment.
Industry
Biotechnology: Used in various biotechnological applications involving nucleotides.
Pharmaceuticals: Potential use in drug development and synthesis.
Mechanism of Action
The compound likely exerts its effects through interactions with enzymes and proteins involved in nucleotide metabolism. It may act as a substrate or inhibitor for enzymes such as polymerases, kinases, or phosphatases. The molecular targets and pathways would depend on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A common nucleotide involved in energy transfer.
Nucleotide analogs: Such as acyclovir, used in antiviral treatments.
Phosphorylated sugars: Compounds with similar phosphate and sugar moieties.
Uniqueness
The uniqueness of the compound lies in its specific combination of purine base, sugar moieties, and multiple phosphate groups, which may confer unique biochemical properties and applications.
Properties
Molecular Formula |
C40H54N10Na4O34P4 |
|---|---|
Molecular Weight |
1434.8 g/mol |
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/2C20H29N5O17P2.4Na/c21-17-12-18(23-6-22-17)25(7-24-12)19-14(30)13(29)8(39-19)4-37-43(33,34)42-44(35,36)38-5-9-16(15(31)20(32)40-9)41-11(28)3-1-2-10(26)27;21-17-12-18(23-6-22-17)25(7-24-12)19-15(31)13(29)8(39-19)4-37-43(33,34)42-44(35,36)38-5-9-14(30)16(20(32)40-9)41-11(28)3-1-2-10(26)27;;;;/h2*6-9,13-16,19-20,29-32H,1-5H2,(H,26,27)(H,33,34)(H,35,36)(H2,21,22,23);;;;/q;;4*+1/p-4/t2*8-,9-,13-,14-,15-,16-,19-,20?;;;;/m11..../s1 |
InChI Key |
WZVAONPMOHMFNP-KBJPVHCOSA-J |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)O)OC(=O)CCCC(=O)O)O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)O)O)OC(=O)CCCC(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)O)OC(=O)CCCC(=O)O)O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)O)O)OC(=O)CCCC(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


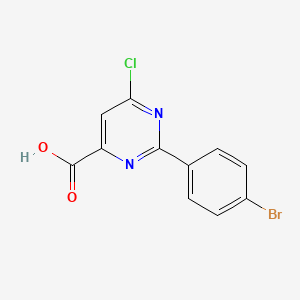
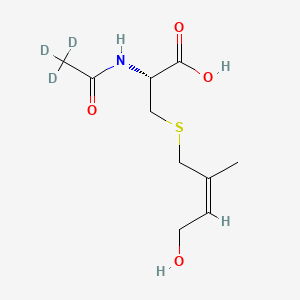
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
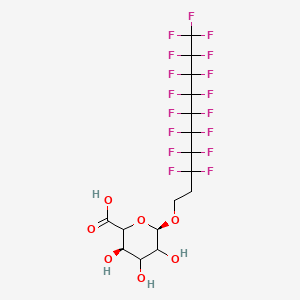
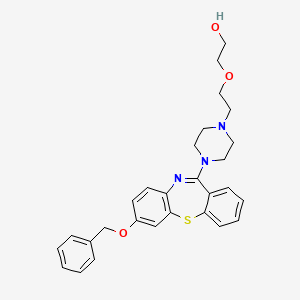
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)

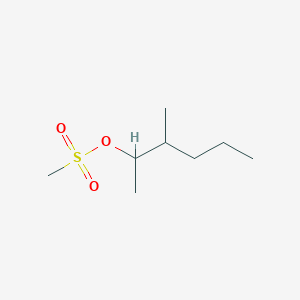
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
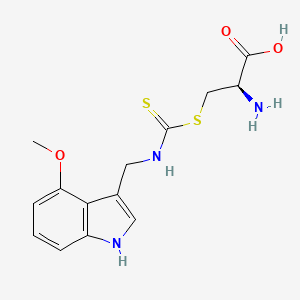

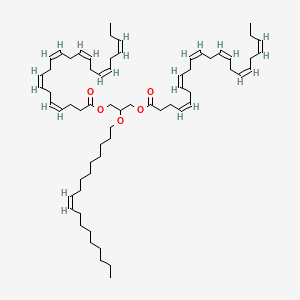
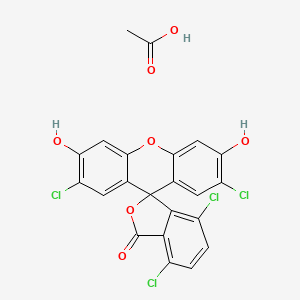
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
